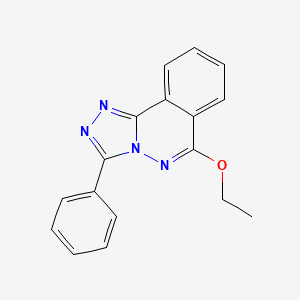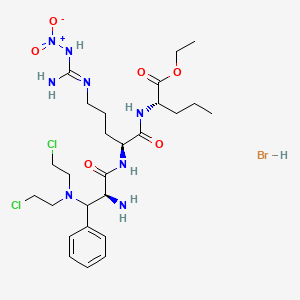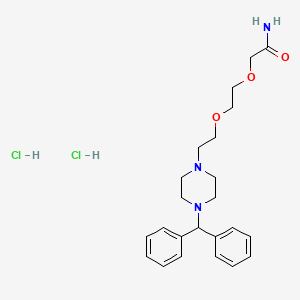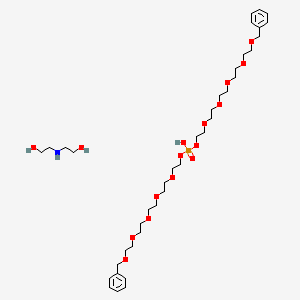
1,3-Diethylbenzimidazolium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diethylbenzimidazolium is a nitrogen-containing heterocyclic compound that belongs to the benzimidazole family Benzimidazole derivatives are known for their wide range of biological and chemical applications The structure of this compound consists of a benzimidazole ring with ethyl groups attached to the nitrogen atoms at positions 1 and 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diethylbenzimidazolium can be synthesized through the alkylation of benzimidazole with ethyl halides in the presence of a base. A common method involves the reaction of benzimidazole with ethyl iodide in the presence of sodium hydroxide (NaOH) as a base. The reaction is typically carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diethylbenzimidazolium undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other substituents.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Complexation Reactions: This compound can form complexes with metal ions, which are useful in catalysis and materials science.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or functionalized benzimidazole derivatives, while oxidation and reduction reactions can produce different oxidation states of the benzimidazole ring.
Wissenschaftliche Forschungsanwendungen
1,3-Diethylbenzimidazolium has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Materials Science: This compound-based materials are used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to their unique photophysical properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of 1,3-Diethylbenzimidazolium depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to and inhibiting the activity of target enzymes or receptors. For example, it can act as an inhibitor of viral proteases, thereby preventing viral replication . In catalysis, the compound forms stable complexes with metal ions, which facilitate various chemical transformations through coordination and activation of substrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dimethylbenzimidazolium: Similar to 1,3-Diethylbenzimidazolium but with methyl groups instead of ethyl groups. It has similar chemical properties but may exhibit different reactivity and applications.
1,3-Dibenzylbenzimidazolium: Contains benzyl groups instead of ethyl groups.
1,3-Diethylimidazolium: Lacks the fused benzene ring present in benzimidazole.
Uniqueness
This compound is unique due to its specific combination of ethyl groups and the benzimidazole ring. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications in medicinal chemistry, materials science, and catalysis. Its ability to form stable complexes with metal ions and participate in various chemical reactions further enhances its versatility and utility in scientific research .
Eigenschaften
CAS-Nummer |
87963-20-0 |
|---|---|
Molekularformel |
C11H15N2+ |
Molekulargewicht |
175.25 g/mol |
IUPAC-Name |
1,3-diethylbenzimidazol-3-ium |
InChI |
InChI=1S/C11H15N2/c1-3-12-9-13(4-2)11-8-6-5-7-10(11)12/h5-9H,3-4H2,1-2H3/q+1 |
InChI-Schlüssel |
WKDUSFAYYAZRTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=[N+](C2=CC=CC=C21)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![9-(2-chlorophenyl)-N-(furan-2-ylmethyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12729527.png)


